2-Chloro-3-p-tolylsulfanyl-pyrazine
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Overview
Description
2-Chloro-3-p-tolylsulfanyl-pyrazine is a heterocyclic compound that contains both a pyrazine ring and a sulfanyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro and sulfanyl groups on the pyrazine ring can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-p-tolylsulfanyl-pyrazine typically involves the introduction of the chloro and sulfanyl groups onto a pyrazine ring. One common method is the nucleophilic substitution reaction where a pyrazine derivative is reacted with a chlorinating agent and a sulfanylating agent under controlled conditions. For example, the reaction of 2-chloropyrazine with p-tolylthiol in the presence of a base can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-p-tolylsulfanyl-pyrazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 3-p-tolylsulfanyl-pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-p-tolylsulfanyl-pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Chloro-3-p-tolylsulfanyl-pyrazine involves its interaction with specific molecular targets. The chloro and sulfanyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrazine: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
3-p-Tolylsulfanyl-pyrazine: Lacks the chloro group, which can affect its biological activity.
2-Chloro-3-methylsulfanyl-pyrazine: Similar structure but with a methyl group instead of a p-tolyl group, which can influence its reactivity and properties.
Uniqueness
2-Chloro-3-p-tolylsulfanyl-pyrazine is unique due to the presence of both the chloro and p-tolylsulfanyl groups on the pyrazine ring
Properties
Molecular Formula |
C11H9ClN2S |
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Molecular Weight |
236.72 g/mol |
IUPAC Name |
2-chloro-3-(4-methylphenyl)sulfanylpyrazine |
InChI |
InChI=1S/C11H9ClN2S/c1-8-2-4-9(5-3-8)15-11-10(12)13-6-7-14-11/h2-7H,1H3 |
InChI Key |
YHFFLZWTIIECCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=CN=C2Cl |
Origin of Product |
United States |
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